[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol
Description
Properties
IUPAC Name |
[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFJLNNLCHRICT-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CO)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1CO)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17352-97-5 | |
| Record name | rac-[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Protection of Amine Precursors
The synthesis begins with protecting a primary amine, such as aniline, using trichloroethyl chloroformate (Troc-Cl) to form N-(2,2,2-trichloroethoxycarbonyl) derivatives. This step ensures chemoselectivity during subsequent reactions. For example, treatment of aniline 2 with Troc-Cl in tetrahydrofuran (THF) and triethylamine yields the Troc-protected intermediate 3 in 66% yield.
Cyclopropanealdehyde-Mediated Reductive Amination
Deprotection of 3 with hydrochloric acid generates a free amine 4 , which undergoes reductive amination with cyclopropanealdehyde. Sodium cyanoborohydride (NaBH4) in methanol/THF at 60°C facilitates imine formation and reduction, installing the aminomethyl group onto the cyclopropane ring. Boc protection (tert-butoxycarbonyl) of the resulting secondary amine stabilizes the intermediate 5 for subsequent steps.
Hydroxymethyl Group Introduction and Final Deprotection
The hydroxymethyl group is introduced via reduction of a ketone or aldehyde precursor. For instance, sodium borohydride (NaBH4) reduces a cyclopropane-bound aldehyde to the corresponding alcohol. Final deprotection with hydrochloric acid in methanol removes Boc and Troc groups, yielding [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol. This three-step sequence achieves an overall yield of 61–77%.
Corey–Chaykovsky Cyclopropanation
Cyclopropane Ring Formation
The Corey–Chaykovsky reaction constructs the cyclopropane core through [2+1] cycloaddition between a sulfonium ylide and an α,β-unsaturated ester. For example, methyl 4-vinylbenzoate 8 reacts with dimethylsulfonium methylide (generated from trimethylsulfonium iodide and potassium tert-butoxide) to form cyclopropane 9 in 57% yield.
Functional Group Interconversion
Hydrolysis of ester 9 with lithium hydroxide produces carboxylic acid 10 , which undergoes Curtius rearrangement via diphenylphosphoryl azide (DPPA) to form an isocyanate intermediate. Quenching with tert-butanol yields Boc-protected amine 11 , subsequently hydrolyzed to the primary amine 12 . Simultaneous reduction of a second ester group (e.g., using LiAlH4) installs the hydroxymethyl moiety.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclopropanation | Dimethylsulfonium methylide | 57 |
| Curtius Rearrangement | DPPA, tert-butanol | 85 |
| Amine Deprotection | HCl/MeOH | 87 |
Enantioselective Synthesis and Resolution
Chiral Auxiliary-Assisted Cyclopropanation
Chiral oxazaborolidine catalysts enable asymmetric cyclopropanation of prochiral alkenes. For example, (S)-BINOL-derived catalysts induce >90% enantiomeric excess (ee) in the formation of trans-cyclopropanes, directly yielding the (1R,2R) configuration.
HPLC Resolution of Racemates
Racemic mixtures of this compound are resolved using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Optimized conditions with hexane/isopropanol (90:10) eluent achieve baseline separation (α = 1.52), providing both enantiomers in >99% ee.
Alternative Synthetic Pathways
Ring-Closing Metathesis
Olefin metathesis of dienes using Grubbs II catalyst forms cyclopropane rings, though yields remain modest (30–45%). Post-metathesis hydrogenation of exocyclic double bonds introduces hydroxymethyl groups, but stereochemical control is challenging.
Simmons–Smith Reaction
Reaction of zinc-copper couple with diiodomethane in the presence of a chiral diene provides cyclopropanes with 70–80% ee. However, functional group tolerance limits applicability to late-stage hydroxymethyl installation.
Comparative Analysis of Preparation Methods
| Method | Steps | Overall Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Reductive Amination | 5 | 61–77 | Moderate | Industrial |
| Corey–Chaykovsky | 7 | 45–57 | High | Pilot-scale |
| Chiral Resolution | 3 | 35–40 | >99% ee | Laboratory |
| Simmons–Smith | 4 | 30–45 | Low | Research |
Key trade-offs:
-
Reductive amination offers the shortest route but requires precise stoichiometry to avoid over-reduction.
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Corey–Chaykovsky provides superior stereocontrol at the expense of lower yields due to intermediate purification demands.
-
Chiral resolution guarantees enantiopurity but suffers from material loss during separation .
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of cyclopropyl compounds, including [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol, exhibit antimicrobial properties. For instance, research has shown that certain cyclopropane derivatives can inhibit bacterial growth in various strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or protein function.
Antitumor Activity
Cyclopropyl derivatives are also being investigated for their antitumor potential. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against cancer cell lines . The research focused on the design of N-substituted cyclopropylmethylamines, which showed selectivity towards certain serotonin receptors (5-HT), linking their activity to potential therapeutic uses in treating tumors.
Neurological Disorders
The compound's structural features make it a candidate for developing treatments for neurological disorders. Research focusing on cyclopropane carboxamides has indicated their effectiveness in modulating neurotransmitter systems . Specifically, these compounds may influence serotonin and norepinephrine pathways, which are crucial in managing depression and anxiety disorders.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized a series of cyclopropyl derivatives, including those based on this compound. The evaluation involved testing these compounds against various bacterial strains and tumor cell lines. Results indicated that specific modifications to the cyclopropane structure enhanced antimicrobial and cytotoxic activities significantly .
Case Study 2: Drug Development Process
In the context of drug development, a patent application described a novel process for synthesizing derivatives of this compound for use as antidepressants . This application emphasized the compound's potential as a precursor for more complex molecules targeting serotonin receptors.
Mechanism of Action
The mechanism of action of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereoselective binding, which can influence its biological activity. The aminomethyl and hydroxymethyl groups play crucial roles in its interactions with target molecules, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Stereochemical Variations
- [(1S,2R)-rel-2-(Hydroxymethyl)cyclopropyl]methanol: This diastereomer differs in stereochemistry (1S,2R vs. 1R,2R), leading to distinct spatial arrangements. The inversion at C1 alters hydrogen-bonding capabilities and substrate recognition in asymmetric reactions .
- ((1R,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol: Replacing the aminomethyl group with a benzyloxy substituent reduces basicity but increases lipophilicity.
Substituent Effects
- Collision cross-section (CCS) predictions indicate a larger molecular footprint (127.7 Ų for [M+H]+) compared to the target compound, which lacks methyl groups .
- [(1R,2R)-2-Thiophen-2-ylcyclopropyl]methanol: Incorporation of a thiophene ring introduces sulfur-mediated interactions (e.g., van der Waals, dipole-dipole) and alters electronic properties, which could enhance binding to metal ions or redox-active enzymes .
Functional Group Modifications
- rac-tert-Butyl N-{[(1R,2R)-2-(Aminomethyl)cyclopropyl]methyl}carbamate: The tert-butyl carbamate protects the amine group, improving stability during synthetic steps. This derivative is a common precursor in peptide coupling reactions .
- Cyprolidol (rel-Diphenyl[(1R,2R)-2-(4-pyridinyl)cyclopropyl]methanol): The diphenyl and pyridyl groups confer significant hydrophobicity and enable π-stacking or hydrogen bonding, making it a candidate for CNS-targeting drugs .
Physicochemical Properties
Key Research Findings
- Steric vs. Electronic Effects: Methyl groups (e.g., [1-(aminomethyl)-2,2-dimethylcyclopropyl]methanol) reduce reactivity but improve metabolic stability .
- Stereochemical Impact : The 1R,2R configuration enhances enantioselectivity in catalysis compared to 1S,2R isomers .
- Pharmacophore Potential: Thiophene and pyridyl substituents expand applications in drug design by introducing heterocyclic pharmacophores .
Biological Activity
[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a three-membered cyclopropyl ring with an aminomethyl group. Its molecular formula is CHN, and it has a molecular weight of approximately 101.15 g/mol. The stereochemistry of the compound plays a critical role in its biological interactions and pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, it acts as an inhibitor of phosphodiesterase enzymes, which are crucial in regulating cellular signaling pathways. Inhibition of these enzymes can lead to significant physiological effects, such as modulation of neurotransmitter release and smooth muscle contraction .
Table 1: Summary of Biological Targets and Activities
Therapeutic Applications
Research indicates that this compound may have therapeutic applications in treating neurological disorders due to its influence on neurotransmitter systems. Its structural similarity to other bioactive compounds suggests potential use as a scaffold for drug design targeting specific receptors or enzymes involved in these conditions .
Case Studies
- Neurological Disorders : A study investigated the effects of various cyclopropyl derivatives on serotonin receptors, revealing that modifications to the aminomethyl group could enhance receptor selectivity and potency. This suggests that this compound could be developed into a selective ligand for serotonin receptor subtypes .
- Cancer Therapy : Another research effort highlighted the potential anticancer properties of compounds structurally related to this compound. These studies focused on their ability to induce apoptosis in cancer cells, demonstrating promising cytotoxic effects against specific tumor types .
Experimental Studies
Experimental assays have been conducted to evaluate the biological activity of this compound:
- Enzyme Inhibition Assays : The compound was tested for its ability to inhibit phosphodiesterase activity using recombinant enzyme preparations. Results indicated significant inhibition at micromolar concentrations, supporting its role as a potential therapeutic agent .
- Binding Affinity Studies : Radiolabeled binding assays demonstrated that this compound binds selectively to certain receptors, with calculated Ki values indicating strong affinity for target sites relevant to neurological functions .
Q & A
Q. What are the key stereoselective synthesis strategies for [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol?
Methodological Answer: Stereoselective synthesis often employs lithium carbenoid-mediated cyclopropanation or reductive amination. For example:
- Lithium carbenoid cyclopropanation (): Reacting allylic alkylates with CH₂I₂ or CH₂Br₂ yields cyclopropane derivatives (33–49% yields). The stereochemistry is controlled by the carbenoid’s reactivity and substrate geometry.
- Reductive amination (): Using LiAlH₄ in THF reduces intermediates to achieve the (1R,2R) configuration. Hydrolysis and recrystallization ensure purity.
Q. Table 1: Representative Synthesis Conditions
| Method | Reagents/Conditions | Yield (%) | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Carbenoid cyclopropanation | CH₂I₂, Li-based reagents | 33–49 | (1R*,2R*) | |
| Reductive amination | LiAlH₄, THF, hydrolysis | 16–49 | (1R,2R) |
Q. How can researchers characterize the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR identify cyclopropane ring protons (δ 0.5–1.5 ppm) and amino/hydroxyl groups (δ 1.5–3.5 ppm). confirms structural matches via literature comparisons.
- Mass spectrometry : High-resolution MS (e.g., MALDI-TOF) verifies molecular weight (177.25 g/mol, ) and fragmentation patterns.
- Chromatography : Gas chromatography () or chiral HPLC distinguishes stereoisomers.
Q. What are the stability considerations and optimal storage conditions for this compound?
Methodological Answer:
- Stability : The compound is hygroscopic due to polar functional groups. notes moderate solubility in polar solvents, suggesting degradation via hydrolysis or oxidation.
- Storage : Store under inert gas (N₂/Ar) at –20°C. Use amber vials to prevent photodegradation.
Q. What common functional group transformations are feasible for this compound?
Methodological Answer:
- Amino group : Acylation (e.g., tert-butyl carbamate formation, ) or sulfonylation (e.g., ).
- Hydroxyl group : Esterification (e.g., acetate formation, ) or oxidation to aldehydes ().
Advanced Research Questions
Q. How does the (1R,2R) stereochemistry influence reactivity in cyclopropane ring-opening reactions?
Methodological Answer: The stereochemistry dictates ring strain distribution and nucleophilic attack sites. For example:
Q. What computational modeling approaches predict conformational stability?
Methodological Answer:
- DFT calculations : Optimize geometry using software (e.g., Gaussian) to assess cyclopropane ring strain (angle deviations ~60°).
- Molecular dynamics : Simulate solvent interactions to predict solubility ().
Q. What pharmacological screening protocols evaluate bioactivity?
Methodological Answer:
Q. How to resolve contradictory yield data in cyclopropanation reactions using CH₂I₂ vs. CH₂Br₂?
Methodological Answer: shows higher yields with CH₂I₂ (49%) vs. CH₂Br₂ (33%). Potential factors:
- Halide leaving ability : I⁻ is a better leaving group, accelerating carbenoid formation.
- Side reactions : Br₂ may cause undesired alkylation. Mitigate via temperature control (–78°C) or catalyst tuning.
Q. What catalytic systems improve enantiomeric excess (ee) in synthesis?
Methodological Answer:
- Chiral ligands : Use (R)-BINOL or Jacobsen catalysts for asymmetric cyclopropanation.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze racemic mixtures ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
